3-Aminohex-5-enoic acid hydrochloride
Overview
Description
3-Aminohex-5-enoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of an amino group and a double bond within its hexenoic acid structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminohex-5-enoic acid hydrochloride typically involves the reaction of hexenoic acid derivatives with ammonia or amine sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .
Chemical Reactions Analysis
Types of Reactions
3-Aminohex-5-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives of 3-Aminohex-5-enoic acid.
Reduction: Saturated aminohexanoic acid derivatives.
Substitution: Various substituted aminohexenoic acid derivatives.
Scientific Research Applications
3-Aminohex-5-enoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential, particularly in the development of anti-epileptic drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. One of the primary targets is the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, the compound increases the levels of GABA, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in conditions such as epilepsy .
Comparison with Similar Compounds
Similar Compounds
2-Aminohex-5-enoic acid: Similar structure but differs in the position of the amino group.
4-Aminohex-4-enoic acid: Another hexenoic acid derivative with the amino group at a different position.
Uniqueness
3-Aminohex-5-enoic acid hydrochloride is unique due to its specific interaction with GABA-AT, making it a valuable compound in the development of anti-epileptic drugs. Its distinct structure allows for targeted inhibition of the enzyme, which is not observed with other similar compounds .
Properties
IUPAC Name |
3-aminohex-5-enoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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